5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is characterized by its pyridine ring structure with a carbonitrile group at the 3-position, a methyl group at the 5-position, and a keto group at the 2-position. It has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity, suggesting potential targets within cellular proliferation pathways .
Mode of Action
It’s known that the activity of molecules can be influenced by substituents in the pyridine ring
Biochemical Pathways
Similar compounds have been shown to exhibit significant dpph radical scavenging results , suggesting that they may interact with pathways involved in oxidative stress.
Result of Action
Similar compounds have shown moderate to good anticancer activity against certain cell lines , suggesting that this compound may also have potential antiproliferative effects.
Biochemical Analysis
Biochemical Properties
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce changes in the expression of genes related to oxidative stress and apoptosis. Moreover, this compound has shown antiproliferative activity against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as antioxidant activity and enzyme modulation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become significant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of this compound within the body can influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function. For example, this compound in the nucleus can modulate gene expression, while its presence in mitochondria can influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine derivatives with appropriate reagents. One common method involves the condensation of 3-cyanopyridine with methyl ketones under basic conditions, followed by cyclization to form the desired pyridone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridone derivatives.
Scientific Research Applications
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains an ethyl group and a hydroxy group in addition to the core structure.
Uniqueness
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYJTSJLGDBJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719719 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-79-8 | |
Record name | 1,2-Dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38076-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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